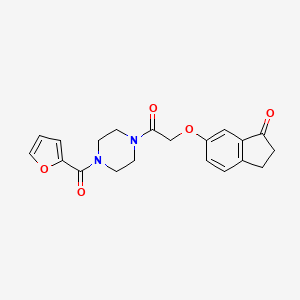

6-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one

Description

6-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is a synthetic small molecule featuring a 2,3-dihydroinden-1-one core linked via an oxyethoxy bridge to a piperazine moiety substituted with a furan-2-carbonyl group. The indenone scaffold is known for its planar aromatic structure, which facilitates interactions with hydrophobic binding pockets in biological targets.

Properties

IUPAC Name |

6-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethoxy]-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c23-17-6-4-14-3-5-15(12-16(14)17)27-13-19(24)21-7-9-22(10-8-21)20(25)18-2-1-11-26-18/h1-3,5,11-12H,4,6-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYNFMCCAPFQLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 468.51 g/mol. It features a complex structure that includes a furan ring, piperazine moiety, and an indene core, contributing to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 468.51 g/mol |

| Hydrogen Bond Acceptors | 10 |

| Hydrogen Bond Donors | 2 |

| LogP | 1.318 |

| Water Solubility (LogSw) | -1.96 |

| pKa | 6.55 |

Research indicates that compounds similar to 6-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one may exhibit various mechanisms of action:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes relevant to viral replication and cancer progression.

- Antiviral Activity : Preliminary studies suggest that it may have antiviral properties, particularly against RNA viruses like SARS-CoV-2.

- Cytotoxicity Against Cancer Cells : The compound's structure allows it to interact with cellular pathways involved in cancer cell survival and proliferation.

Antiviral Properties

A study highlighted the efficacy of related compounds as inhibitors of the SARS-CoV-2 main protease (Mpro). For instance, derivatives with similar structural features demonstrated IC50 values in the low micromolar range (e.g., 1.57 μM) against Mpro, suggesting that 6-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one could possess comparable activity .

Anticancer Activity

In vitro assays indicated that derivatives containing furan and piperazine structures showed significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, certain analogs exhibited IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil .

Case Study 1: Screening for Antiviral Activity

A recent screening campaign evaluated several compounds from a library that included derivatives of 6-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one for their ability to inhibit viral replication in vitro. Compounds were tested against various strains of influenza and coronaviruses, revealing promising results with several candidates showing significant antiviral activity.

Case Study 2: Anticancer Efficacy

Another study focused on the synthesis and evaluation of novel furan-containing compounds for their anticancer properties. The results demonstrated that specific modifications to the piperazine ring enhanced cytotoxicity against MCF-7 cells, with some derivatives achieving IC50 values as low as 4 µM .

Scientific Research Applications

The compound 6-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is a complex organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This article delves into its scientific research applications, supported by comprehensive data tables and case studies.

Molecular Formula

- C : 20

- H : 22

- N : 4

- O : 4

IUPAC Name

6-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one

Structural Representation

The structural complexity of this compound includes a furan ring, piperazine moiety, and an indene core, which contribute to its biological activity.

Antiviral Activity

Research indicates that derivatives of compounds similar to 6-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one exhibit antiviral properties. Specifically, the furan moiety is known for enhancing the bioactivity of compounds against viral infections. A study highlighted that compounds containing piperazine rings often show activity against various viral targets, suggesting that this compound may also possess similar properties .

Anticancer Potential

The indene structure has been associated with anticancer activity. Compounds with similar frameworks have demonstrated the ability to inhibit cancer cell proliferation. For instance, derivatives targeting specific signaling pathways have been shown to induce apoptosis in cancer cells. The presence of the piperazine moiety in our compound may enhance its interaction with biological targets involved in cancer progression .

Neuropharmacological Applications

Compounds featuring piperazine and furan rings are often investigated for their neuropharmacological effects. Research has indicated that such compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. The unique structural features of 6-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one may contribute to its efficacy in this area .

Data Tables

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuropharmacological | Modulation of neurotransmitter release |

Study on Antiviral Properties

A recent investigation into piperazine-containing compounds revealed significant antiviral activity against influenza viruses. The study concluded that modifications to the piperazine structure could enhance efficacy, suggesting potential for further development of derivatives based on 6-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one .

Anticancer Mechanisms

Research focusing on indene derivatives demonstrated their ability to inhibit the PI3K/Akt signaling pathway, crucial for cancer cell survival. This mechanism was evidenced by a reduction in cell viability in various cancer cell lines when treated with structurally related compounds. The implications for 6-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one suggest a promising anticancer profile .

Neuropharmacological Effects

A pharmacological study assessed the effects of compounds with similar structures on anxiety and depression models in rodents. Results indicated that these compounds could significantly reduce anxiety-like behaviors, likely through modulation of serotonin receptors. This highlights the potential applicability of our compound in treating mood disorders .

Comparison with Similar Compounds

(a) 6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one

- Structural Differences : Replaces the furan-2-carbonyl group with a 4-fluorophenyl moiety on the piperazine.

- Functional Impact: The fluorophenyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to the polar furan-carbonyl group.

- Synthesis : Similar oxyethoxy linker formation but uses 4-fluorophenyl-piperazine precursors instead of furan-carbonyl derivatives .

(b) (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one

- Structural Differences: Incorporates a propenone bridge between the piperazine and 4-fluorophenyl group, introducing rigidity and conjugation.

- This structural feature is absent in the target compound .

Analogues with Alternative Core Scaffolds

(a) 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one Derivatives

- Example : (E)-2-(4-(4-(substituted)piperazin-1-yl)benzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one.

- Structural Differences: The indenone core is substituted with 5,6-dimethoxy groups and linked to a piperazine via a benzylidene group (Knoevenagel condensation product).

- The benzylidene linker introduces π-π stacking capabilities, differing from the oxyethoxy bridge in the target compound .

(b) Naphtho[2,3-c]furan-1(3H)-one Derivatives

- Example : 9-(Benzo[d][1,3]dioxol-5-yl)-4-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethoxy)-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one.

- Structural Differences: Replaces the dihydroindenone core with a naphthofuranone system, which is more rigid and planar.

- Functional Impact: The extended aromatic system may improve binding to flat enzymatic pockets, as seen in topoisomerase inhibitors.

Table 1: Key Features of Analogues vs. Target Compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.